molecular formula C12H11ClN2 B1588841 (4-Chlorophenyl)(pyridin-3-yl)methanamine CAS No. 883548-10-5

(4-Chlorophenyl)(pyridin-3-yl)methanamine

Cat. No. B1588841
CAS RN: 883548-10-5
M. Wt: 218.68 g/mol
InChI Key: BGUVQMLTPOSSPH-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(pyridin-3-yl)methanamine, commonly referred to as 4-CPPM, is an organic compound that is widely used in scientific research. It is a derivative of the parent compound pyridine, which is a heterocyclic aromatic organic compound that is found in many plants and animals. 4-CPPM is known for its various applications in biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Diabetes Management

Compounds similar to (4-Chlorophenyl)(pyridin-3-yl)methanamine have been studied for their potential in reducing blood glucose levels, which could be beneficial in treating conditions like hyperglycemia, type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Nonlinear Optics

Research indicates that pyridine-based molecules with certain substitutions can enhance second harmonic generation (SHG) efficiency. This suggests that (4-Chlorophenyl)(pyridin-3-yl)methanamine could be used in nonlinear optical applications such as optical switching, memory devices, and signal processing .

Optical Logic and Memory Devices

Due to its potential role in modifying and improving linear and nonlinear optical properties, this compound may find applications in optical logic and memory devices which are crucial for advanced computing technologies .

Signal Processing

The enhancement of molecular charge transport and nonlinear activity could make (4-Chlorophenyl)(pyridin-3-yl)methanamine suitable for signal processing applications where fast and efficient manipulation of signals is required .

Cardiovascular Disease Treatment

As mentioned earlier, the ability to manage blood glucose levels can also have implications for treating cardiovascular diseases where regulation of blood sugar is a key aspect of disease management .

Obesity-related Health Issues

The compound’s potential impact on blood glucose levels suggests it could be used in managing health issues related to obesity, such as insulin resistance and impaired glucose tolerance .

properties

IUPAC Name

(4-chlorophenyl)-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c13-11-5-3-9(4-6-11)12(14)10-2-1-7-15-8-10/h1-8,12H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUVQMLTPOSSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424669
Record name 1-(4-Chlorophenyl)-1-(pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(pyridin-3-yl)methanamine

CAS RN

883548-10-5
Record name 1-(4-Chlorophenyl)-1-(pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 883548-10-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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